2,6-Diphenylnaphthalene-1,4-dione
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Overview
Description
2,6-Diphenylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylnaphthalene-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of naphthalene derivatives, followed by oxidation to introduce the quinone functionality. The reaction conditions often involve the use of Lewis acids such as aluminum chloride as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives with additional oxygen-containing groups, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2,6-Diphenylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s quinone structure makes it a potential candidate for studying redox reactions and electron transfer processes in biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to generate reactive oxygen species and induce apoptosis in cancer cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diphenylnaphthalene-1,4-dione involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it a key player in electron transfer processes. In biological systems, this property allows it to interact with cellular components, generating reactive oxygen species that can induce oxidative stress and apoptosis in cells.
Comparison with Similar Compounds
1,4-Naphthoquinone: Shares the quinone structure but lacks the phenyl substituents.
2,3-Diphenyl-1,4-naphthoquinone: Similar structure with phenyl groups at different positions.
Anthraquinone: Another quinone derivative with a larger aromatic system.
Uniqueness: 2,6-Diphenylnaphthalene-1,4-dione is unique due to the specific positioning of the phenyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its ability to participate in specific reactions and interact with biological targets.
Properties
CAS No. |
112307-39-8 |
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Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2,6-diphenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O2/c23-21-14-19(16-9-5-2-6-10-16)22(24)18-12-11-17(13-20(18)21)15-7-3-1-4-8-15/h1-14H |
InChI Key |
QCNHHQCLKHKHTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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